C.I. Direct Red 1, disodium salt

Beschreibung

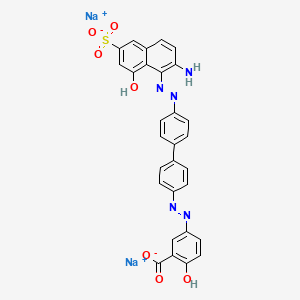

C.I. Direct Red 1, disodium salt (CAS No. 2429-84-7), also known as Mordant Red-57, is a synthetic azo dye classified under the mordant dye category . It is structurally characterized by a diazo (-N=N-) linkage, which is common in dyes requiring metal ions (e.g., chromium) for binding to substrates like textiles or paper . While specific molecular formula data is unavailable in the provided evidence, its classification as a mordant dye suggests functional groups such as hydroxyl (-OH) or sulfonic acid (-SO₃H) that facilitate metal coordination.

Historically, mordant dyes like C.I. Direct Red 1 have been used in dyeing natural fibers (wool, cotton) and paper preservation due to their affinity for cellulose and stability in aqueous environments . Its disodium salt form enhances water solubility, making it suitable for industrial applications requiring even dye distribution .

Eigenschaften

CAS-Nummer |

2429-84-7 |

|---|---|

Molekularformel |

C29H21N5NaO7S |

Molekulargewicht |

606.6 g/mol |

IUPAC-Name |

disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C29H21N5O7S.Na/c30-24-11-5-18-13-22(42(39,40)41)15-26(36)27(18)28(24)34-32-20-8-3-17(4-9-20)16-1-6-19(7-2-16)31-33-21-10-12-25(35)23(14-21)29(37)38;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41); |

InChI-Schlüssel |

DOPKABLFWHHJPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

2429-84-7 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. Direct Red 1, disodium salt; Chrome Fast Red F; Enianil Fast Red F; COLUMBIA FAST RED F; Neonyl Red 2B; Japanol Fast Red 1; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization of 4-Aminoazobenzene-4'-Sulfonic Acid

- Reagents : 4-Aminoazobenzene-4'-sulfonic acid, sodium nitrite (NaNO₂), hydrochloric acid (HCl).

- Conditions : The reaction is conducted at 0–5°C in an acidic medium (pH 1–2). Sodium nitrite is added gradually to generate the diazonium salt.

- Mechanism : The primary amine group undergoes diazotization to form a reactive diazonium intermediate.

First Coupling with Salicylic Acid

Second Coupling with 6-Amino-4-Hydroxynaphthalene-2-Sulfonic Acid

- Reagents : Intermediate from Step 1.2, 6-amino-4-hydroxynaphthalene-2-sulfonic acid.

- Conditions : Conducted under acidic conditions (pH 1–1.5) at 0–5°C.

- Final Product : The coupled product is isolated via filtration, washed, and dried to yield C.I. Direct Red 1.

Table 1: Traditional Synthesis Parameters

| Step | Temperature (°C) | pH | Key Reagents |

|---|---|---|---|

| Diazotization | 0–5 | 1–2 | NaNO₂, HCl |

| First Coupling | 10–15 | 6–7 | Salicylic acid, Na₂CO₃ |

| Second Coupling | 0–5 | 1–1.5 | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid |

Non-Phosgene Method Using Bis(trichloromethyl) Carbonate

To address safety concerns associated with phosgene, alternative methods employ bis(trichloromethyl) carbonate (triphosgene) as a safer reagent.

Condensation Reaction

Diazotization and Coupling

- Reagents : 4-Aminoazobenzene-4'-sulfonic acid, sodium nitrite, hydrochloric acid.

- Conditions : Similar to traditional methods but optimized for compatibility with triphosgene-derived intermediates.

Table 2: Non-Phosgene Method Efficiency

| Parameter | Traditional Method | Non-Phosgene Method |

|---|---|---|

| Yield | 75–80% | 85–90% |

| Reaction Time | 8–10 hours | 6–8 hours |

| Safety | High risk | Moderate risk |

Industrial-Scale Optimization

Recent patents highlight process optimizations for large-scale production:

Controlled Feed Rates

Purification and Isolation

- Filtration : The crude product is filtered under reduced pressure.

- Washing : Sequential washes with cold water and ethanol remove unreacted precursors.

- Drying : Lyophilization or oven drying at 80°C yields a pure, free-flowing powder.

Environmental and Regulatory Considerations

C.I. Direct Red 1 is classified as a banned substance in several jurisdictions due to its potential to release carcinogenic aromatic amines. Modern synthesis methods prioritize:

Analyse Chemischer Reaktionen

Types of Reactions: C.I. Direct Red 1, disodium salt undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of different products.

Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.

Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

C.I. Direct Red 1, disodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.

Biology: Employed in staining techniques for biological tissues and cells.

Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

Industry: Utilized in the textile and food industries for coloring purposes.

Wirkmechanismus

The mechanism of action of C.I. Direct Red 1, disodium salt involves its interaction with various molecular targets. The azo group in the dye can interact with proteins and nucleic acids, leading to changes in their structure and function. The dye can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of C.I. Direct Red 1 and Structurally Related Dyes

Key Observations:

- Azo Linkages : All compounds contain azo groups, but their positions and additional substituents vary. For example, Congo Red (Direct Red 28) has a double azo structure, enhancing its conjugation and light absorption properties compared to single-azo dyes like Direct Red 1 .

- Solubility: Disodium salts (e.g., Direct Red 1, Acid Red 73) exhibit higher water solubility than non-ionic forms (e.g., Methyl Red), critical for uniform dye application .

- Metal Coordination : Mordant dyes like Direct Red 1 require metal ions (e.g., Cr³⁺) for substrate binding, whereas direct dyes (e.g., Congo Red) bind cellulose directly via sulfonate groups .

Optical and Stability Properties

demonstrates the interaction of anionic dyes with hydroxypropyltrimethyl ammonium chloride chitosan (HACC). For instance:

- Direct Blue 15 (λ ~4000–2000 cm⁻¹) exhibits reduced transmittance when bound to HACC, indicating strong electrostatic interactions between sulfonate groups and cationic HACC .

- Acid Red 1 shows similar behavior, but its narrower absorption band suggests weaker binding compared to direct dyes .

These findings imply that C.I. Direct Red 1, with its sulfonic acid groups, would interact strongly with cationic substrates, enhancing its suitability for paper reinforcement applications .

Q & A

Q. What spectroscopic methods are optimal for characterizing the structural and electronic properties of C.I. Direct Red 1, disodium salt in aqueous solutions?

- Methodological Answer : Use UV-Vis spectroscopy to analyze absorption maxima (e.g., λmax), which correlates with chromophore electronic transitions. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., sulfonate, azo bonds) by comparing pure dye spectra to mixtures, as demonstrated in studies with similar dyes like Acid Red 1 . Nuclear magnetic resonance (NMR) spectroscopy resolves molecular structure, particularly sulfonation sites and aromatic proton environments .

Q. How does the sulfonation pattern of this compound influence its solubility and aggregation behavior in different pH conditions?

- Methodological Answer : Conduct pH-dependent solubility assays (e.g., cloud-point measurements) to determine critical aggregation concentrations. Dynamic light scattering (DLS) can quantify aggregation size, while zeta potential measurements assess surface charge changes. Comparative studies with structurally related dyes (e.g., Direct Red 13) highlight the role of sulfonate groups in enhancing hydrophilicity and pH stability .

Q. What standardized protocols ensure reproducibility in chromatographic analysis (e.g., HPLC) of this compound and its degradation products?

- Methodological Answer : Optimize reverse-phase HPLC using C18 columns with mobile phases containing ion-pairing agents (e.g., tetrabutylammonium bromide) to improve peak resolution. Validate methods via spike-recovery experiments and cross-reference with mass spectrometry (LC-MS) for degradation product identification .

Advanced Research Questions

Q. What mechanisms underlie the interaction between this compound and cationic polymers (e.g., HACC), and how can these interactions be quantified?

- Methodological Answer : Employ FTIR to detect shifts in vibrational bands (e.g., sulfonate or azo groups) upon polymer binding, as shown in HACC-dye interaction studies . Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Fluorescence quenching assays or surface plasmon resonance (SPR) further validate binding dynamics .

Q. How do environmental factors (e.g., UV exposure, oxidative agents) affect the photostability and degradation pathways of this compound?

- Methodological Answer : Design accelerated aging experiments under controlled UV irradiation (e.g., using a solar simulator). Monitor degradation via HPLC and electron paramagnetic resonance (EPR) to detect radical intermediates. Compare results to structurally analogous dyes (e.g., Acid Red 114) to identify common degradation motifs .

Q. Can computational models (e.g., DFT) predict the binding affinity of this compound with cellulose substrates, and what experimental validations are required?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and Gibbs free energy of adsorption. Validate predictions via adsorption isotherms (e.g., Langmuir/Freundlich models) and X-ray photoelectron spectroscopy (XPS) to confirm surface interactions .

Q. How do structural modifications (e.g., substituent position, counterion type) alter the dye’s affinity for biological or synthetic membranes?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., methyl, nitro groups) and compare partition coefficients using octanol-water assays. Fluorescence microscopy or confocal laser scanning microscopy (CLSM) visualize membrane localization in model systems (e.g., liposomes) .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported spectroscopic data (e.g., conflicting λmax values) for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (solvent purity, pH, temperature). Cross-validate with multiple techniques (e.g., UV-Vis, fluorescence) and reference certified dye samples. Publish raw data and instrument parameters to enhance reproducibility .

Q. What strategies mitigate batch-to-batch variability in dye synthesis, particularly in sulfonation efficiency?

- Methodological Answer : Implement quality control via <sup>1</sup>H NMR to quantify sulfonate group incorporation. Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, sulfonating agent concentration) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for azo dye handling: use fume hoods for powder handling, wear nitrile gloves, and employ HEPA filters to prevent airborne particulate exposure. Toxicity screening (e.g., Ames test) ensures compliance with ethical standards for environmental release studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.